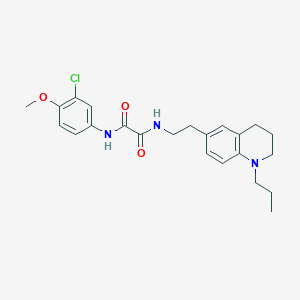![molecular formula C18H14ClN3OS B2722580 2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide CAS No. 866153-84-6](/img/structure/B2722580.png)
2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide (CSPN) is an organosulfur compound that is widely used in scientific research. It has been studied for its potential medicinal applications, and its unique properties have been explored in a variety of laboratory experiments. CSPN is a synthetic compound that is structurally related to nicotinic acid, and is derived from the reaction of 4-chlorophenylsulfanyl chloride and 3-pyridinylmethanol.
科学的研究の応用
Antibacterial Properties
This compound, as a derivative of nicotinamide, has been studied for its antibacterial properties . It has been found to be effective against various bacteria, including Gram-positive bacteria like S. aureus and Enterococcus faecalis, and Gram-negative bacteria like E. coli, P. aeruginosa, and Klebsiella pneumoniae .
Antibiofilm Properties
In addition to its antibacterial properties, this compound has also been investigated for its antibiofilm properties . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. This compound’s ability to inhibit biofilm formation could make it a valuable tool in combating antibiotic-resistant infections .
Antiviral Properties
Some analogues of this compound have been synthesized as antiviral agents against NS2B/NS3 Dengue protease . This suggests that “2-[(4-chlorophenyl)sulfanyl]-N-(3-pyridinylmethyl)nicotinamide” could potentially have similar antiviral properties.
Computational Analyses
This compound has been investigated computationally, with studies examining its electronic properties using HOMO/LUMO contour plot and MEP maps . Such studies can provide valuable insights into the compound’s reactivity and stability.
Synthesis and Characterization
The synthesis and characterization of this compound using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS) have been studied . Understanding the synthesis process and the resulting structure of the compound is crucial for its application in various fields.
Molecular Docking Analyses
Molecular docking analyses have been conducted to investigate the antibacterial properties of this compound . These studies can help understand how the compound interacts with bacterial proteins, providing insights into its mechanism of action.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c19-14-5-7-15(8-6-14)24-18-16(4-2-10-21-18)17(23)22-12-13-3-1-9-20-11-13/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJUQWBGXOTPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(N=CC=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2722497.png)
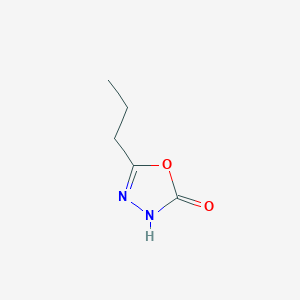
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2722500.png)
![3-(4-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2722501.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrrol-2-yl)methanone](/img/structure/B2722503.png)
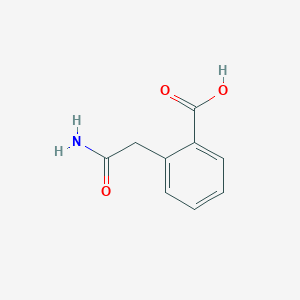
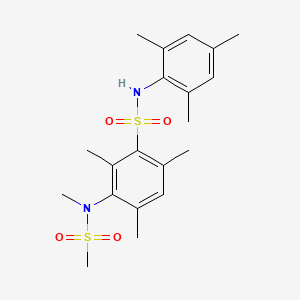
![3-Fluorosulfonyloxy-5-[methyl(oxolan-2-ylmethyl)carbamoyl]pyridine](/img/structure/B2722508.png)

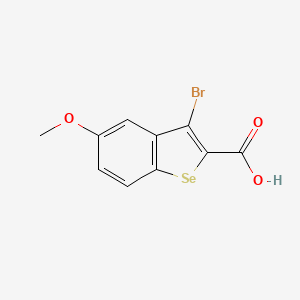
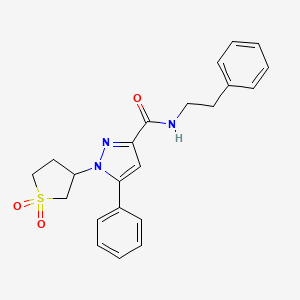
![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2722517.png)

